molecular formula C10H9N3OS B7874900 4-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one CAS No. 903131-62-4

4-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one

Cat. No.: B7874900
CAS No.: 903131-62-4
M. Wt: 219.27 g/mol
InChI Key: NSFKFYWBAUYLNR-UHFFFAOYSA-N
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Description

2-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one is a heterocyclic compound that features a fused ring system combining thieno, pyrrolo, and triazinone moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it binds to the tankyrase enzyme, preventing its activity and thereby affecting cellular processes such as Wnt signaling . Similarly, as a stearoyl CoA desaturase inhibitor, it interferes with fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-2-6-3-7-9(15-6)4-8-10(14)12-11-5-13(7)8/h3-5H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFKFYWBAUYLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)C=C3N2C=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177231
Record name 2-Ethylthieno[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903131-62-4
Record name 2-Ethylthieno[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903131-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylthieno[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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